

# A Head-to-Head Comparison of Losartan and Irbesartan on Uric Acid Levels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Losartan carboxylic acid*

Cat. No.: *B1671838*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced differences between angiotensin II receptor blockers (ARBs) is critical for targeted therapeutic development and clinical application. This guide provides a detailed, data-driven comparison of two widely prescribed ARBs, Losartan and Irbesartan, with a specific focus on their effects on serum uric acid levels. While both drugs effectively manage hypertension by blocking the renin-angiotensin-aldosterone system (RAAS), their impact on uric acid metabolism differs significantly, a distinction with important clinical implications, particularly for patients with or at risk for hyperuricemia and gout.

## Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative clinical studies investigating the effects of Losartan and Irbesartan on serum uric acid (SUA) levels.

| Study                              | Drug and Dosage           | Baseline SUA<br>(mean ± SD or median) | Change in SUA<br>(mean ± SD or median) | p-value  | Patient Population<br>n                                 | Duration  |
|------------------------------------|---------------------------|---------------------------------------|----------------------------------------|----------|---------------------------------------------------------|-----------|
| Wurzner et al. (2002) [1][2][3][4] | Losartan 50 mg once daily | 538 ± 26 µmol/L                       | -47 µmol/L                             | < 0.01   | 13<br>hypertensive patients with hyperuricemia and gout | 4 weeks   |
| Irbesartan 150 mg once daily       | 538 ± 26 µmol/L           | No significant effect                 | NS                                     |          | 13<br>hypertensive patients with hyperuricemia and gout | 4 weeks   |
| Dang et al. (2005)[5]              | Losartan 50-100 mg daily  | 422 µmol/L (median)                   | -63 µmol/L (median)                    | < 0.0001 | 162<br>Chinese hypertensive patients with elevated SUA  | 8 weeks   |
| Irbesartan 150-300 mg daily        | 420 µmol/L (median)       | -12 µmol/L (median)                   | < 0.0001                               |          | 163<br>Chinese hypertensive patients with elevated SUA  | 8 weeks   |
| Nakamura et al.                    | Irbesartan (dose not      | 6.6 ± 0.16 mg/dL (for                 | -0.4 mg/dL                             | 0.010    | 107 patients                                            | 12 months |

|                                                  |                                                          |                            |                                                                              |
|--------------------------------------------------|----------------------------------------------------------|----------------------------|------------------------------------------------------------------------------|
| (2014)[6]<br>[7][8][9]                           | specified)                                               | baseline<br>≥5.9<br>mg/dL) | with<br>hypertensi<br>on and<br>diabetes                                     |
| <5.9 mg/dL<br>(for<br>baseline<br><5.9<br>mg/dL) | No<br>significant<br>change                              | NS                         | 107<br>patients<br>with<br>hypertensi<br>on and<br>diabetes                  |
| Morishita<br>et al.<br>(2015)[10]                | Irbesartan<br>(equivalent<br>dose to<br>previous<br>ARB) | 5.9 ± 1.6<br>mg/dL         | 12 months<br>12 weeks<br>40 high-<br>risk<br>hypertensiv<br>e<br>outpatients |

## Experimental Protocols

The methodologies employed in the key comparative studies form the basis of our understanding of the differential effects of Losartan and Irbesartan on uric acid.

Wurzner et al. (2002)[1][2][3][4]

This prospective, randomized, double-blind, crossover study included thirteen hypertensive patients with hyperuricemia and gout. A notable feature of this study was the washout period where uric acid-lowering drugs were discontinued for three weeks prior to the study's commencement. Patients were then randomized to receive either Losartan (50 mg once daily) or Irbesartan (150 mg once daily) for four weeks. Following this initial phase, the dosage was doubled for another four weeks. A run-in period and a washout period between the two treatment phases involved the administration of Enalapril (20 mg once daily). Serum and urinary uric acid levels were measured at the beginning and end of each treatment phase.

Dang et al. (2005)[5]

This multicenter, randomized, double-blind study was conducted in a Chinese population of 351 hypertensive patients with elevated serum uric acid levels. After a one-week screening and

a two-week single-blinded placebo baseline period, patients were randomized to receive either Losartan (50 mg) or Irbesartan (150 mg) for four weeks. If blood pressure was not controlled after the initial four weeks, the doses were doubled to 100 mg of Losartan or 300 mg of Irbesartan for an additional four weeks.

Nakamura et al. (2014)[6][7][8][9]

This was a retrospective study involving 107 patients with both hypertension and diabetes. The study analyzed the effects of Irbesartan on blood pressure, estimated glomerular filtration rate (eGFR), and serum uric acid over a follow-up period of 6 to 12 months. A key aspect of this study was the exclusion of patients on medications known to influence serum uric acid levels. The analysis specifically looked at the change in serum uric acid based on the baseline levels.

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in the DOT language for Graphviz.



[Click to download full resolution via product page](#)

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for a comparative clinical trial of Losartan and Irbesartan.



[Click to download full resolution via product page](#)

Caption: The proposed signaling pathway for the uricosuric effect of Losartan via URAT1 inhibition.

## Discussion of Findings

The compiled evidence consistently demonstrates that Losartan possesses a unique uricosuric effect not shared by Irbesartan to the same extent.<sup>[1][2][3][4][5][11][12]</sup> The mechanism behind Losartan's ability to lower serum uric acid is attributed to its inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys.<sup>[13][14][15]</sup> By blocking URAT1, Losartan

reduces the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion.[13][14][15]

In contrast, the effect of Irbesartan on serum uric acid is less pronounced and appears to be dependent on the patient's baseline uric acid levels.[6][7][8][9] Some studies suggest a modest reduction in uric acid with Irbesartan, particularly in patients with higher baseline levels, while other direct comparative studies show no significant effect.[1][2][3][4][10][16] The clinical significance of this modest effect of Irbesartan remains a subject for further investigation.

It is also important to note that the uricosuric effect of Losartan appears to be dose-dependent and may reach a plateau.[17] Some studies have indicated that increasing the dose of Losartan does not necessarily lead to a further significant reduction in serum uric acid levels.[1][11][12]

## Conclusion

For drug development professionals and researchers, the distinct profiles of Losartan and Irbesartan with respect to uric acid metabolism are of considerable interest. Losartan's consistent and clinically significant uricosuric effect makes it a potentially advantageous therapeutic option for hypertensive patients with concurrent hyperuricemia or a history of gout.[1][2][3][4][11][12][18] This off-target effect of Losartan could be leveraged in the development of new therapies for conditions where both hypertension and hyperuricemia are contributing factors.

Irbesartan, while an effective antihypertensive agent, does not reliably lower serum uric acid levels to the same degree as Losartan.[1][2][3][4][5] Further research may be warranted to fully elucidate the clinical implications of the modest uric acid-lowering effect of Irbesartan observed in some patient populations. The choice between these two ARBs should be guided by the individual patient's clinical profile, including their serum uric acid levels and risk for gout.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparative effects of losartan and irbesartan on serum uric acid in hypertensive patients with hyperuricaemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. P-440: Losartan but not irbesartan reduces serum uric acid in hypertensive patients with hyperuricemia and/or gout - ProQuest [proquest.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of losartan and irbesartan on serum uric acid in hypertensive patients with hyperuricaemia in Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of irbesartan on serum uric acid levels in patients with hypertension and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of irbesartan, an angiotensin receptor blocker, on uric acid level and oxidative stress in high-risk hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. drkumardiscovery.com [drkumardiscovery.com]
- 15. Uricosuric action of losartan via the inhibition of urate transporter 1 (URAT 1) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Irbesartan on Uric Acid Metabolism in Patients with Treated Essential Hypertension [jstage.jst.go.jp]
- 17. Part 1. Uric acid and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Losartan and Eprosartan Induce a Similar Effect on the Acute Rise in Serum Uric Acid Concentration after an Oral Fructose Load in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Losartan and Irbesartan on Uric Acid Levels]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1671838#head-to-head-comparison-of-losartan-and-irbesartan-on-uric-acid-levels>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)